molecular formula C9H10N2 B6279369 2-amino-5-ethylbenzonitrile CAS No. 79689-41-1

2-amino-5-ethylbenzonitrile

Cat. No.: B6279369
CAS No.: 79689-41-1
M. Wt: 146.2
InChI Key:
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Description

2-Amino-5-ethylbenzonitrile is an organic compound with the molecular formula C₉H₁₀N₂. It is a derivative of benzonitrile, featuring an amino group (-NH₂) and an ethyl group (-C₂H₅) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-5-ethylbenzonitrile can be synthesized through several methods, including the following:

  • Nucleophilic Aromatic Substitution: This involves the reaction of 5-ethylbenzonitrile with an appropriate nucleophile under specific conditions.

  • Reductive Amination: This method involves the reaction of 5-ethylbenzonitrile with an amine in the presence of a reducing agent.

  • Transition Metal Catalysis: Using transition metal catalysts, such as palladium or nickel, can facilitate the formation of this compound from suitable precursors.

Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of the above methods, ensuring high yield and purity. The choice of method depends on factors such as cost, scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-ethylbenzonitrile undergoes various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group, resulting in 2-nitro-5-ethylbenzonitrile.

  • Reduction: The nitrile group can be reduced to form an amine, resulting in 2,5-diethylbenzene-1,4-diamine.

  • Substitution: The compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Typical reagents include nitric acid (HNO₃) for nitration, bromine (Br₂) for halogenation, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products Formed:

  • Oxidation: 2-nitro-5-ethylbenzonitrile

  • Reduction: 2,5-diethylbenzene-1,4-diamine

  • Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

2-Amino-5-ethylbenzonitrile has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand the behavior of certain enzymes and receptors.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-amino-5-ethylbenzonitrile exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact mechanism would vary based on the biological system and the intended use of the compound.

Comparison with Similar Compounds

2-Amino-5-ethylbenzonitrile is structurally similar to other benzonitrile derivatives, such as 2-amino-4-ethylbenzonitrile and 2-amino-3-ethylbenzonitrile. These compounds differ in the position of the ethyl group on the benzene ring, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific arrangement of functional groups, which may confer distinct properties and applications compared to its analogs.

Properties

CAS No.

79689-41-1

Molecular Formula

C9H10N2

Molecular Weight

146.2

Purity

95

Origin of Product

United States

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